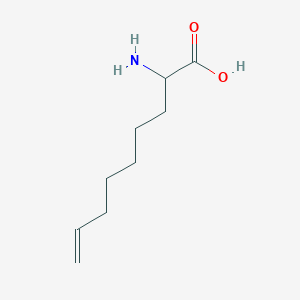

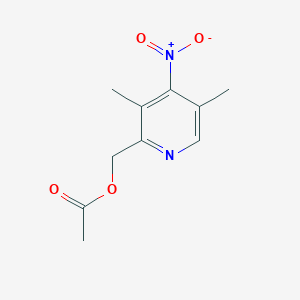

5-cyano-4-oxo-pentanoic Acid

Vue d'ensemble

Description

5-Cyano-4-oxo-pentanoic acid (CPOA) is a naturally occurring organic compound that is part of the larger family of cyclic alpha-keto acids. It is an important intermediate in the synthesis of several important compounds, including pharmaceuticals, agrochemicals, and other industrial chemicals. CPOA has been studied extensively for its biochemical and physiological effects, and its synthesis method has been well-documented.

Applications De Recherche Scientifique

Liquid Crystal Research

Research on methylene-linked liquid crystal dimers, such as 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane, explores the transition properties between different mesophases, including a twist-bend nematic phase influenced by the compound's structure. The study highlights the unique behaviors of these compounds in liquid crystal technology and their potential applications in display technologies and materials science. The formation of the twist-bend nematic phase, attributed to the negative bend elastic constant, underscores the significance of structural geometry in designing advanced liquid crystalline materials (Henderson & Imrie, 2011).

Catalysis and Chemical Synthesis

The catalytic hydrogenation of furfural and its derivatives into valuable chemicals like 1,2-pentanediol and 1,5-pentanediol demonstrates the importance of 5-cyano-4-oxo-pentanoic acid derivatives in producing high-value fine chemicals. These compounds serve as green and sustainable alternatives for chemical synthesis, with significant research value in developing efficient and stable catalyst systems for the transformation of biomass-derived compounds into industrially relevant chemicals (Tan et al., 2021).

Biofuel Development

The exploration of biofuels, particularly the study on butanol and pentanol as promising alternatives for compression ignition engines, highlights the potential of 5-cyano-4-oxo-pentanoic acid derivatives in energy and fuel research. The review of their combustion, performance, and exhaust emissions underscores the role of higher alcohols and their derivatives in addressing energy crises and reducing harmful emissions, paving the way for sustainable and renewable energy sources (VinodBabu et al., 2017).

Antimicrobial Compounds from Cyanobacteria

The investigation into cyanobacterial compounds, including those related to 5-cyano-4-oxo-pentanoic acid, has unveiled their potential as sources of new antimicrobials. The study of cyano-compounds' chemical structures and their antimicrobial activities against multidrug-resistant pathogens suggests that these natural products could serve as leads for developing novel pharmaceuticals aimed at combating persistent infections (Swain, Paidesetty, & Padhy, 2017).

Propriétés

IUPAC Name |

5-cyano-4-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c7-4-3-5(8)1-2-6(9)10/h1-3H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMXIVOCBFWTPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyano-4-oxopentanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B3102883.png)

![7-Chloroimidazo[1,5-a]pyridine](/img/structure/B3102892.png)

![1-Thia-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B3102897.png)

![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B3102902.png)